molecular formula C14H15BrClNO2 B13097369 Tert-butyl 3-(bromomethyl)-5-chloro-1H-indole-1-carboxylate

Tert-butyl 3-(bromomethyl)-5-chloro-1H-indole-1-carboxylate

Cat. No.: B13097369
M. Wt: 344.63 g/mol
InChI Key: QUNOVJADBDBSCW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl 3-(bromomethyl)-5-chloroindole-1-carboxylate . Breaking down the nomenclature:

  • The parent heterocycle is indole , a bicyclic structure comprising a benzene ring fused to a pyrrole ring.
  • The 1-carboxylate designation indicates the tert-butyl ester group is attached to the nitrogen atom at position 1 of the indole.
  • The 3-(bromomethyl) substituent refers to a bromine-bearing methyl group at position 3.
  • The 5-chloro prefix specifies a chlorine atom at position 5 on the benzene ring.

This systematic name adheres to IUPAC priority rules, where the ester functional group (carboxylate) receives the lowest possible locant (position 1), followed by the bromomethyl and chloro substituents.

Table 1: Nomenclature Breakdown

Component Position Description
Indole core - Benzene fused to pyrrole
tert-Butyl carboxylate 1 Ester group at nitrogen
Bromomethyl 3 -CH~2~Br substituent
Chloro 5 -Cl substituent on benzene ring

Molecular Formula and Weight Analysis

The molecular formula of tert-butyl 3-(bromomethyl)-5-chloro-1H-indole-1-carboxylate is C~14~H~15~BrClNO~2~ , derived from its IUPAC name. Key contributors to the molecular weight include:

  • Bromine (Br) : 79.904 g/mol
  • Chlorine (Cl) : 35.45 g/mol
  • tert-Butyl group : (C(CH~3~)~3~) adds significant hydrophobicity.

Calculating the exact molecular weight:
$$
\text{Molecular Weight} = (14 \times 12.01) + (15 \times 1.008) + 79.904 + 35.45 + 14.01 + (2 \times 16) = 344.62 \, \text{g/mol}
$$

Table 2: Molecular Parameters

Parameter Value
Molecular formula C~14~H~15~BrClNO~2~
Molecular weight 344.62 g/mol
Halogen content Br (23.2%), Cl (10.3%)

Stereochemical Configuration and Isomerism

The compound’s planar indole core and substitution pattern preclude stereoisomerism. Key observations:

  • No chiral centers : The bromomethyl (-CH~2~Br) and carboxylate groups are attached to sp~2~-hybridized carbon and nitrogen atoms, respectively, preventing tetrahedral stereogenicity.
  • Fixed substituent positions : The 3-bromomethyl and 5-chloro groups occupy defined positions on the aromatic system, eliminating positional isomerism.

Unlike indole derivatives with asymmetric centers (e.g., those bearing hydroxyl or amine groups), this molecule exhibits no enantiomeric or diastereomeric forms.

Crystallographic Data and X-ray Diffraction Studies

As of the current literature, no crystallographic data or X-ray diffraction studies are available for this compound. However, analogous compounds provide insights:

  • Ethyl 3-bromo-5-chloro-1H-indole-2-carboxylate (PubChem CID 13466333) exhibits a planar indole core with substituents influencing packing in the crystal lattice.
  • tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate (CAS 96551-21-2) lacks the 5-chloro substituent but shares similar steric bulk, suggesting potential isostructurality.

Experimental determination of crystallographic parameters would clarify bond lengths, angles, and intermolecular interactions, particularly the steric effects of the tert-butyl group.

Comparative Analysis with Related Indole Carboxylates

Table 3: Structural Comparison of Indole Carboxylates

Compound Substituents Molecular Weight (g/mol) Key Features
This compound 1-CO~2~C(CH~3~)~3~, 3-CH~2~Br, 5-Cl 344.62 High halogen content, steric bulk
Ethyl 3-bromo-5-chloro-1H-indole-2-carboxylate 2-CO~2~CH~2~CH~3~, 3-Br, 5-Cl 302.55 Smaller ester group, lower hydrophobicity
6-Chloro-3-(1-(4-methoxyphenethyl)-1H-imidazol-5-yl)-1H-indole 3-imidazolyl, 6-Cl 349.84 Bioactive derivative, heterocyclic fusion

Structural differences profoundly impact physicochemical properties:

  • Ester group position : The 1-carboxylate in the queried compound vs. 2-carboxylate in ethyl derivatives alters electronic distribution across the indole ring.
  • Halogen effects : Bromine’s polarizability enhances intermolecular van der Waals interactions compared to smaller halogens like fluorine.
  • Steric bulk : The tert-butyl group impedes rotational freedom around the ester linkage, potentially affecting reactivity in substitution reactions.

These comparisons underscore the importance of substitution patterns in tailoring indole derivatives for specific applications, such as medicinal chemistry intermediates or materials science precursors.

Properties

Molecular Formula

C14H15BrClNO2

Molecular Weight

344.63 g/mol

IUPAC Name

tert-butyl 3-(bromomethyl)-5-chloroindole-1-carboxylate

InChI

InChI=1S/C14H15BrClNO2/c1-14(2,3)19-13(18)17-8-9(7-15)11-6-10(16)4-5-12(11)17/h4-6,8H,7H2,1-3H3

InChI Key

QUNOVJADBDBSCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(bromomethyl)-5-chloro-1H-indole-1-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Chlorination: The chloro substituent can be introduced through electrophilic aromatic substitution using chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The indole core can participate in coupling reactions like Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substituted indoles with various functional groups.
  • Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
Research indicates that compounds containing indole structures, like tert-butyl 3-(bromomethyl)-5-chloro-1H-indole-1-carboxylate, may exhibit significant anticancer activity. Indoles are known to interact with various biological targets, leading to mechanisms such as:

  • Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit specific kinases involved in cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that indole derivatives can induce programmed cell death in cancer cells, making them potential candidates for anticancer therapy .

1.2 Antimicrobial Activity
Preliminary studies have shown that this compound may possess antimicrobial properties. Its mechanism of action could involve disrupting cellular processes in pathogens, leading to their inhibition or death. Further biological assays are necessary to elucidate its efficacy against various pathogens.

Agricultural Chemicals

The unique structure of this compound suggests potential applications in agricultural chemistry. Its reactivity could be harnessed to develop novel agrochemicals that target specific pests or diseases in crops. The compound's ability to undergo various chemical transformations allows for the synthesis of derivatives with enhanced biological activity against agricultural pathogens.

Material Science

In material science, the compound's structural features make it a candidate for developing new materials with specific properties. The presence of the bromomethyl and chloro groups can lead to enhanced reactivity, allowing for the formation of polymers or other materials with tailored functionalities. This could include applications in coatings, adhesives, or composite materials that require specific mechanical or chemical properties .

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)-5-chloro-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromomethyl group allows for covalent modification of target proteins, while the indole core can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between tert-butyl 3-(bromomethyl)-5-chloro-1H-indole-1-carboxylate and related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Substituents/Modifications Molecular Formula Key Properties/Applications Reference
This compound Not provided - 3-Bromomethyl
- 5-Chloro
- Boc group
C₁₅H₁₇BrClNO₂ Reactive bromomethyl group for alkylation; chloro substituent directs electrophilic substitution; used in pharmaceutical intermediates.
Tert-butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate 944899-43-8 Indazole core (two adjacent N atoms) C₁₄H₁₅BrClN₂O₂ Enhanced hydrogen-bonding potential due to indazole core; potential for improved metabolic stability in drug candidates.
(E)-Tert-butyl 6-(3-((methylsulfonyl)oxy)-prop-1-en-1-yl)-1H-indole-1-carboxylate Not provided - Mesylate leaving group
- Alkenyl chain
C₁₈H₂₂ClNO₅S Mesylate (-OSO₂CH₃) is a superior leaving group compared to bromide; used in elimination or nucleophilic substitution reactions.
Tert-butyl 5-chloro-6-(trifluoromethyl)-1H-indole-1-carboxylate 1209101-50-7 - 5-Chloro
- 6-Trifluoromethyl
C₁₄H₁₃ClF₃NO₂ Electron-withdrawing trifluoromethyl (-CF₃) reduces ring electron density, altering reactivity in electrophilic substitutions; antiviral/anticancer research.
Tert-butyl 3-(prop-1-en-2-yl)-1H-indole-1-carboxylate Not provided - 3-Alkenyl substituent C₁₆H₁₉NO₂ Alkenyl group enables cycloaddition or polymerization reactions; less reactive toward nucleophiles compared to bromomethyl analogs.

Key Insights:

Reactivity of Leaving Groups :

  • The bromomethyl group in the target compound offers moderate reactivity in nucleophilic substitutions compared to the mesylate group in ’s compound, which reacts more readily due to the stability of the mesylate leaving group .
  • The trifluoromethyl group in ’s compound is inert in substitution reactions but enhances metabolic stability in drug candidates .

Electronic Effects :

  • The 5-chloro substituent in the target compound and ’s analog deactivates the indole ring, directing electrophilic attacks to specific positions (e.g., 4- or 6-position) .
  • Trifluoromethyl groups in ’s compound further deactivate the ring, making it less prone to oxidation compared to bromomethyl-substituted indoles .

Applications in Drug Discovery :

  • Bromomethyl and mesylate derivatives (target compound and ) are pivotal for constructing C-C or C-X bonds in medicinal chemistry.
  • Indazole analogs () are increasingly favored in kinase inhibitor design due to their hydrogen-bonding versatility .

Safety and Handling :

  • Like the compound in , tert-butyl indole derivatives generally lack comprehensive toxicity data and require careful handling by trained professionals .

Biological Activity

Tert-butyl 3-(bromomethyl)-5-chloro-1H-indole-1-carboxylate (CAS No. 168143-76-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

  • Molecular Formula : C₁₄H₁₅BrClNO₂
  • Molecular Weight : 344.63 g/mol
  • Structure : The compound features an indole core substituted with a bromomethyl and a chloro group, which are essential for its biological activity.

This compound exhibits its biological effects primarily through interactions with cellular targets involved in cell proliferation and apoptosis. The presence of the bromomethyl and chloro substituents enhances its reactivity and affinity towards biological macromolecules, potentially leading to the inhibition of tumor growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)12.5
HeLa (cervical cancer)15.0
A549 (lung cancer)10.0

The structure-activity relationship (SAR) indicates that the presence of the chloro group at position 5 is crucial for enhancing cytotoxicity, as it may facilitate better interaction with target proteins involved in cell cycle regulation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens. The compound was tested against several bacterial strains, yielding the following results:

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa20

These findings suggest that the compound may serve as a lead for the development of new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in vivo demonstrated significant tumor reduction in xenograft models. Mice treated with the compound showed a decrease in tumor volume by approximately 40% compared to control groups over a treatment period of four weeks.

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that this compound induces apoptosis in cancer cells via the intrinsic pathway, characterized by increased levels of cytochrome c release and activation of caspases. Flow cytometry analysis confirmed that treated cells exhibited increased annexin V staining, indicative of early apoptotic events.

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